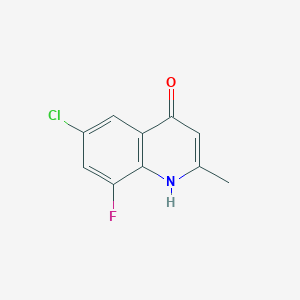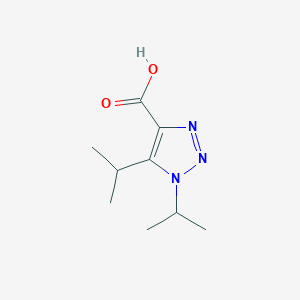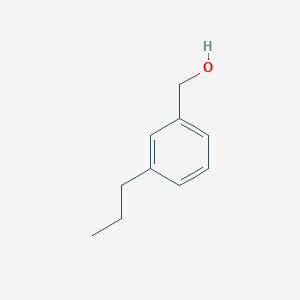
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C₆H₃NO₂S and a molecular weight of 153.16 g/mol . This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-4-yl)prop-2-ynoic acid typically involves the reaction of thiazole derivatives with propiolic acid or its derivatives. One common method involves the esterification of thiazole-4-carboxylic acid with methanol to form the corresponding ester, followed by reaction with propiolic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent reaction with propiolic acid. The process is optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1,3-Thiazol-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and proteins, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Thiazol-2-yl)prop-2-ynoic acid
- 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid
- 2-(1,3-Thiazol-4-yl)acetic acid
Uniqueness
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H3NO2S |
|---|---|
Poids moléculaire |
153.16 g/mol |
Nom IUPAC |
3-(1,3-thiazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,(H,8,9) |
Clé InChI |
DWYFNEAPVSJXLT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



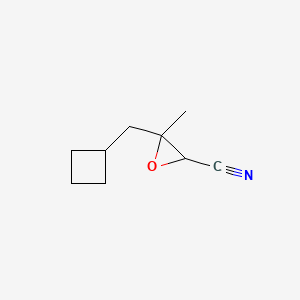
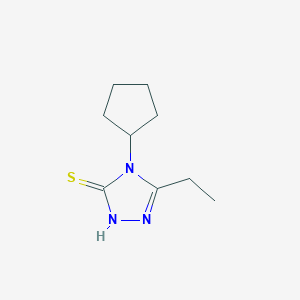
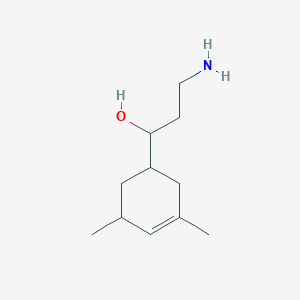

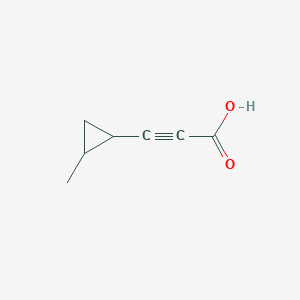


![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)

